GBR 12909 is a synthetic aryl-1,4-dialkyl-piperazine derivative developed as a potential therapeutic agent for cocaine abuse. [] It is classified as a dopamine transporter (DAT) inhibitor, exhibiting high affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET). [, , , , , , , ] Its role in scientific research involves investigating its potential as a cocaine abuse treatment and studying the structure-activity relationships of DAT inhibitors.
While the provided papers don't detail the exact synthesis of GBR 12909, they mention several structural modifications and their impact on DAT affinity and selectivity. * Hydroxylated derivatives: Introducing a hydroxyl group in the phenylpropyl side chain, especially in the S-configuration, enhanced DAT affinity. []* Heteroaromatic analogs: Replacing the benzene ring in the phenylpropyl side chain with thiophene, furan, or pyridine maintained high affinity and selectivity for DAT. []* Bridged piperazine analogs: Replacing the piperazine ring with bridged piperazines like N-methyl- and N-propylphenyl-3,8-diaza[3.2.1]bicyclooctane resulted in high DAT affinity. []
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9